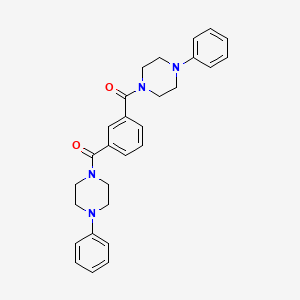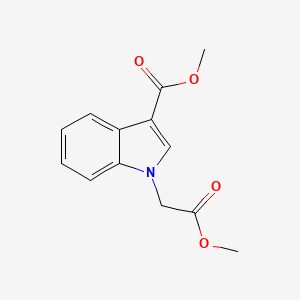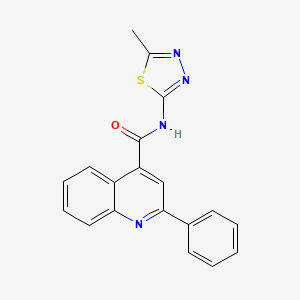
N,N,N'-trimethyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N'-trimethyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, commonly known as 'Troparil,' is a synthetic compound belonging to the class of phenyltropanes. It is a highly potent and selective dopamine reuptake inhibitor, which makes it a potential candidate for treating various neurological disorders.
作用機序
Troparil primarily acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which enhances dopaminergic neurotransmission. Troparil also exhibits some affinity for the serotonin and norepinephrine transporters, but its selectivity for the dopamine transporter is much higher.
Biochemical and physiological effects:
Troparil's primary effect is on the dopaminergic system, which plays a crucial role in regulating various physiological processes, including movement, motivation, reward, and cognition. By inhibiting dopamine reuptake, Troparil enhances dopaminergic neurotransmission, which leads to an increase in locomotor activity, reward-seeking behavior, and improved cognitive function. Troparil has also been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which has neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of Troparil is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the dopaminergic system. Additionally, Troparil has a long half-life, which allows for sustained dopamine reuptake inhibition. However, Troparil's high potency and selectivity also pose some limitations, as it can cause off-target effects and toxicity at high doses.
将来の方向性
There are several potential future directions for Troparil research. One area of interest is its potential use in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's disease. Troparil's neuroprotective effects and ability to enhance dopaminergic neurotransmission make it a promising candidate for these applications. Another area of interest is its potential use in treating cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models. Additionally, Troparil's cognitive-enhancing effects make it a potential candidate for treating cognitive impairments in aging and neurodegenerative disorders.
合成法
Troparil can be synthesized by using various methods, including the Mannich reaction, reductive amination, and Friedel-Crafts acylation. The most commonly used method is the Mannich reaction, which involves the condensation of 1-propylpiperidine, formaldehyde, and dimethylamine. The resulting product is then treated with ethanediamine to obtain Troparil.
科学的研究の応用
Troparil has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been investigated for its potential use in treating cocaine addiction, as it has been found to reduce cocaine self-administration in rats. Moreover, Troparil has been shown to improve cognitive function and memory in animal models of aging.
特性
IUPAC Name |
N,N,N'-trimethyl-N'-(1-propylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-5-8-16-9-6-13(7-10-16)15(4)12-11-14(2)3/h13H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZGGIOKVNVIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5452560 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)

![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)



